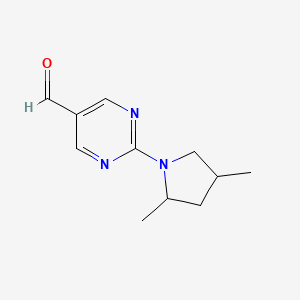

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine moiety.

Preparation Methods

The synthesis of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be achieved through various methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step. The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Chemical Reactions Analysis

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid and other organometallic catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sesamol in the presence of a twofold excess of trifluoroacetic acid leads to the formation of a pyrimidine derivative containing a pyrimidine moiety .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for the synthesis of various biologically active compounds, including those with antioxidative and antibacterial properties . Additionally, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These properties make it a valuable compound for research in pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions contribute to its pharmacological effects, such as antioxidative and antibacterial activities.

Comparison with Similar Compounds

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines and 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds share structural similarities but differ in their specific substituents and pharmacological activities. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives are known for their acetylcholinesterase inhibitory activities, making them potential candidates for the treatment of Alzheimer’s disease .

Biological Activity

2-(2,4-Dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound notable for its potential biological activities. This compound features a pyrimidine core with a dimethylpyrrolidine substituent and a carbaldehyde functional group, which significantly influences its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

Molecular Formula: C₁₁H₁₅N₃O

Molecular Weight: 205.26 g/mol

IUPAC Name: this compound

Structural Characteristics

The presence of the dimethylpyrrolidine moiety enhances the compound's ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The carbaldehyde group is also critical for its reactivity, allowing it to participate in diverse chemical reactions such as oxidation and reduction.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an enzyme inhibitor. Key findings include:

- Enzyme Inhibition: The compound has been identified as an inhibitor of phosphodiesterase type 5 (PDE5) and endothelin-converting enzyme 1 (ECE1), suggesting potential applications in cardiovascular health and related diseases.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound's activity against bacteria or fungi remains limited .

The mechanism through which this compound exerts its biological effects likely involves:

- Binding to Enzymes: The compound's structure facilitates binding to target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways: By inhibiting specific enzymes, the compound may influence various signaling pathways involved in cellular processes.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to this compound. Notable findings include:

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(3,4-Dimethylpyrrolidin-1-YL)pyrimidine-5-carbaldehyde | Similar pyrimidine core with different substitution | Explored for antimicrobial properties |

| 2-(Pyrrolidin-1-YL)pyrimidine derivatives | Contains a pyrrolidine moiety | Known for various pharmacological activities |

| 2-(4-Phenylpiperazin-1-YL)pyrimidine derivatives | Piperazine instead of pyrrolidine | Investigated for CNS activity |

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

2-(2,4-dimethylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H15N3O/c1-8-3-9(2)14(6-8)11-12-4-10(7-15)5-13-11/h4-5,7-9H,3,6H2,1-2H3 |

InChI Key |

SWVOJXKMJXRGFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(N(C1)C2=NC=C(C=N2)C=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.